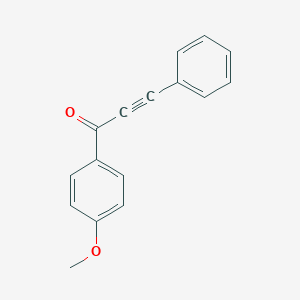
Phenylethynyl p-methoxyphenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylethynyl p-methoxyphenyl ketone is a chemical compound with the molecular formula C16H12O2 . It is also known by other names such as 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one . The molecular weight of this compound is 238.28 g/mol .
Molecular Structure Analysis
The molecular structure of Phenylethynyl p-methoxyphenyl ketone consists of 16 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact structure can be represented by various computed descriptors such as InChI and Canonical SMILES .
Physical And Chemical Properties Analysis
Phenylethynyl p-methoxyphenyl ketone has a molecular weight of 238.28 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 4 .
Scientific Research Applications
Anticancer Agent Development
Phenylethynyl p-methoxyphenyl ketone: derivatives have shown promise as potential anticancer agents. Novel compounds synthesized with this ketone as a base structure have demonstrated potent anti-proliferative activity against human cancer cell lines . These compounds induce apoptosis and cell cycle arrest in tumor cells, making them valuable leads in cancer treatment research.
Organic Synthesis via Claisen-Schmidt Reaction
The Claisen-Schmidt reaction is a key method in organic synthesis for creating α,β-unsaturated ketonesPhenylethynyl p-methoxyphenyl ketone can be used in this reaction to produce functionalized benzalacetones, which are valuable for their potential antioxidant properties and as intermediates in the synthesis of anti-inflammatory compounds .
Photocatalysis
In the field of photocatalysis, Phenylethynyl p-methoxyphenyl ketone derivatives can be utilized to create photocaged carbonyls. These compounds can be uncaged upon irradiation, releasing aldehydes and ketones in a controlled manner. This has significant implications for conducting chemical transformations in complex environments, such as within biological systems .
Metal-Organic Frameworks (MOFs)
Pyrene-based MOFs, which can be synthesized using derivatives of Phenylethynyl p-methoxyphenyl ketone , have a range of applications due to their unique optical and electronic properties. These include luminescence sensing, adsorption and separation of molecules, heterogeneous catalysis, electrochemical applications, and biomedical applications .
Polymer Synthesis
The ketone can be a precursor in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. PPV and its derivatives have a wide array of applications due to their conjugated structure, which includes use in electronic devices, sensors, and as materials with special optical properties .
Antioxidant and Radical Scavenger
Functionalized benzalacetones derived from Phenylethynyl p-methoxyphenyl ketone through the Claisen-Schmidt reaction have been described as radical scavengers with potential antioxidant properties. This makes them interesting candidates for further research into protective agents against oxidative stress .
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJSNTJBCFBIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346959 |
Source


|
| Record name | Phenylethynyl p-methoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | |
CAS RN |
16616-43-6 |
Source


|
| Record name | Phenylethynyl p-methoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)

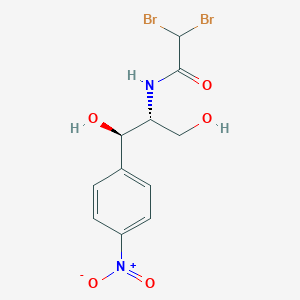
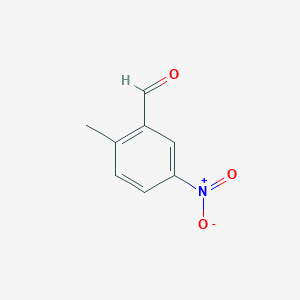
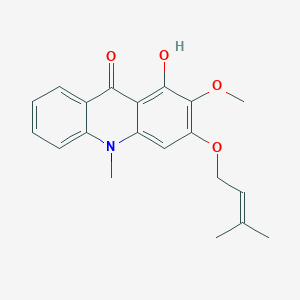
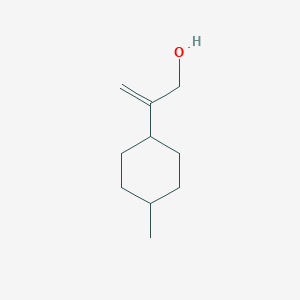
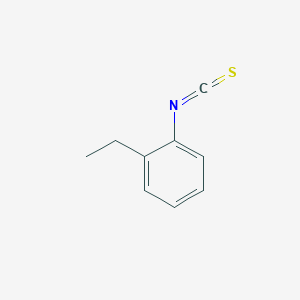
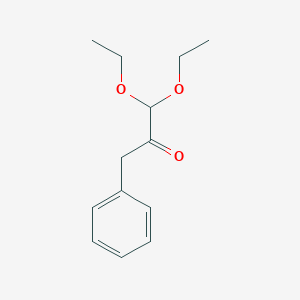
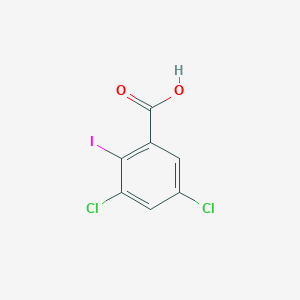

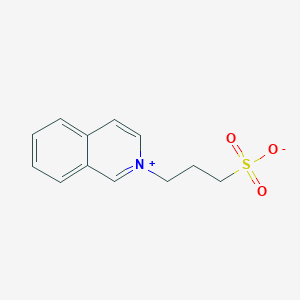
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)